REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.C1(C)C=CC=CC=1.[Cl-].[NH4+].[CH3:20][N:21](C=O)C>[C-]#N.[Zn+2].[C-]#N>[F:10][C:4]1[CH:3]=[C:2]([C:20]#[N:21])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:2.3,5.6.7|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C=C1)F
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Name
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tetrakis(triphenyl-phosphine)palladium
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Quantity
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4.6 g
|
Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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300 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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WASH
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Details
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The organic layer was washed once with saturated aqueous ammonium chloride and twice with brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The product was purified by silica gel chromatography
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Type
|
WASH
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Details
|
eluting with a gradient of hexanes to 30% EtOAc/hexanes (11 g, 75%)
|
Name
|
|
Type
|
|
Smiles
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FC1=C(C#N)C=CC(=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |